

Benzyl L-Proline Hydrochloride: Technical Monograph & Application Guide

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Compound of Interest

Compound Name: *Benzyl L-proline*

CAS No.: 41324-66-7

Cat. No.: B1266584

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Executive Profile

Benzyl L-proline hydrochloride (CAS 16652-71-4) is the hydrochloride salt of the benzyl ester of L-proline.[2][3][4][5][6][7] In the hierarchy of organic synthesis, it serves as a "C-terminal protected" building block.[3] Its primary utility stems from the benzyl ester moiety, which provides robust protection against acidic conditions used to remove N-terminal protecting groups (like Boc), yet remains selectively removable via catalytic hydrogenolysis or strong acidolysis.[3]

This unique reactivity profile makes it indispensable in the synthesis of ACE inhibitors (e.g., Lisinopril) and complex cyclic peptides where orthogonal deprotection strategies are required.[3]

Chemical Identity Table

Parameter	Specification
CAS Number	16652-71-4
IUPAC Name	Benzyl (2S)-pyrrolidine-2-carboxylate hydrochloride
Synonyms	H-Pro-OBzl[3][4][8]·HCl; L-Proline benzyl ester HCl
Molecular Formula	C ₁₂ H ₁₅ NO ₂ [2][3][5][6]·HCl
Molecular Weight	241.71 g/mol
Melting Point	148–151 °C (Crystalline solid)
Solubility	Highly soluble in water, methanol, ethanol; Insoluble in ether.[3]
Chirality	L-isomer (S-configuration)

Synthesis & Manufacturing Protocol

The industrial and laboratory standard for synthesizing **Benzyl L-prolinate** HCl utilizes thionyl chloride (SOCl₂) activation.[3] This method is preferred over direct Fischer esterification (using HCl gas) because SOCl₂ acts as a dehydrating agent, driving the equilibrium forward by consuming the water byproduct.

Mechanistic Insight

The reaction proceeds via an acyl chlorosulfite intermediate.[3] Thionyl chloride reacts with benzyl alcohol to generate HCl in situ and activate the alcohol. The L-proline carboxylic acid then attacks, forming the ester. The continuous generation of HCl ensures the amine remains protonated (protecting it from side reactions) and precipitates the final product as the hydrochloride salt.

Standard Operating Procedure (Lab Scale)

Reagents:

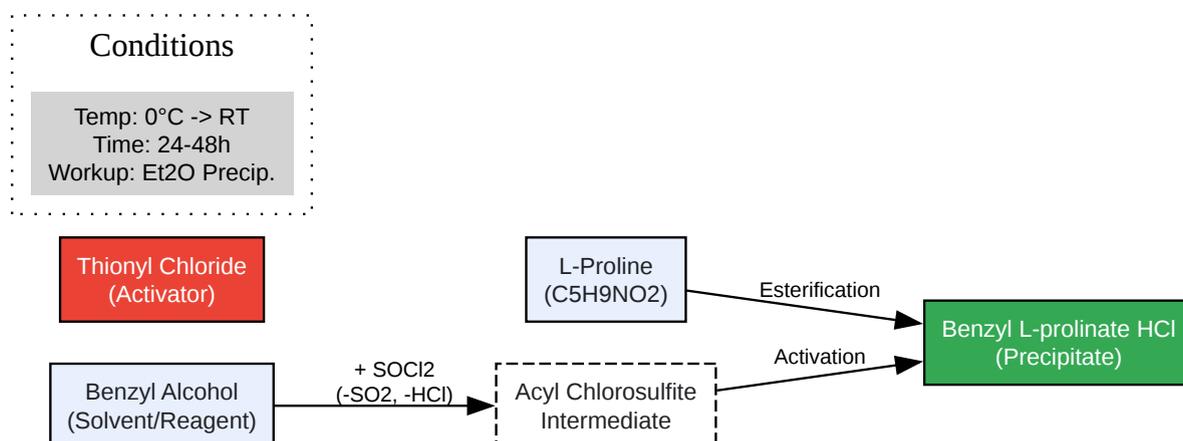
- L-Proline (1.0 equiv)[2][3][5]

- Benzyl Alcohol (15.0 equiv - acts as solvent and reagent)[3]
- Thionyl Chloride (1.2 equiv)[3]
- Diethyl Ether (for precipitation)[2][3][9]

Protocol:

- Setup: Chill Benzyl Alcohol to 0°C under an inert atmosphere (N₂ or Ar).
- Activation: Dropwise add Thionyl Chloride (SOCl₂) over 30 minutes. Caution: Exothermic gas evolution (SO₂, HCl).
- Addition: Add L-Proline in portions. The solution will initially be a suspension.
- Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C). Stir for 24–48 hours.[2] The solution should become clear.
- Workup: Slowly pour the reaction mixture into a 10-fold excess of cold Diethyl Ether with vigorous stirring.
- Crystallization: The product precipitates as a white solid.[3] Store at -20°C overnight to maximize yield.
- Purification: Filter the solid, wash extensively with ether to remove residual benzyl alcohol, and dry under vacuum.

Visualization: Synthesis Pathway



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Figure 1: Acid-catalyzed esterification of L-Proline using Thionyl Chloride/Benzyl Alcohol.

Strategic Role in Drug Development (Lisinopril)[3] [12]

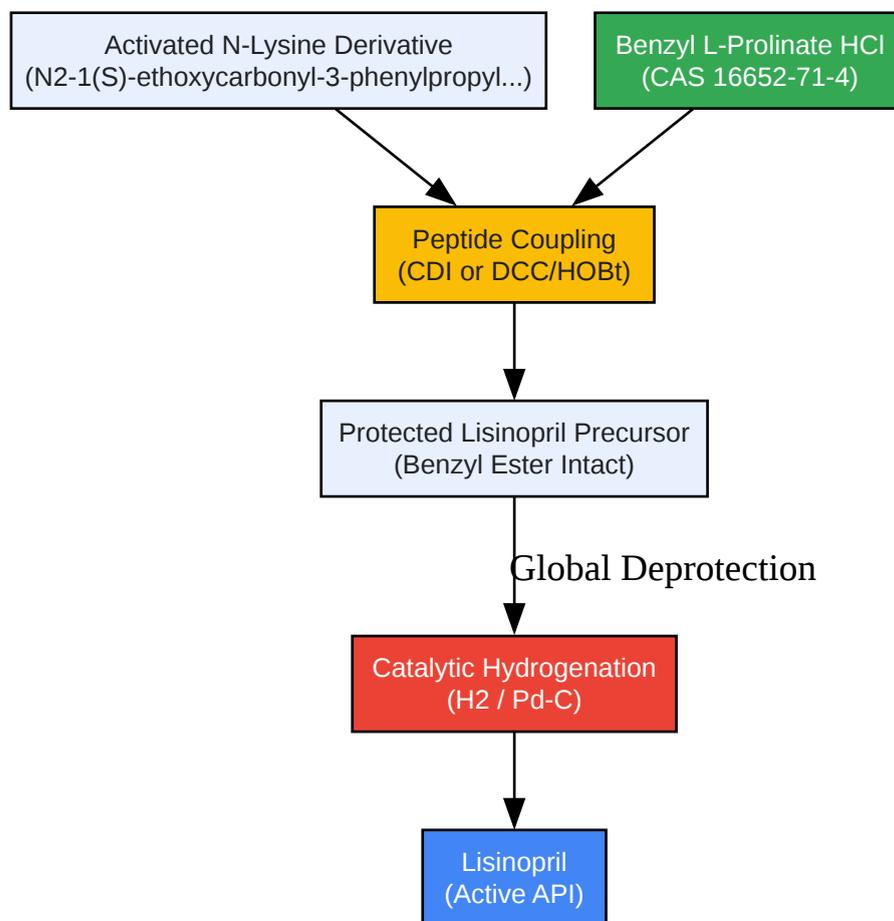
Benzyl L-prolinate hydrochloride is a critical intermediate in the synthesis of Lisinopril, a widely used ACE inhibitor.[3]

The Chemistry of Lisinopril Synthesis

Lisinopril is a lysine-proline dipeptide mimic.[3][10][11] The synthesis requires the coupling of a modified lysine derivative with a proline unit.[3]

- Why Benzyl Ester? The proline carboxyl group must be protected to prevent self-coupling or polymerization during the peptide bond formation.[3] The benzyl group is chosen because the final step of Lisinopril synthesis involves catalytic hydrogenation, which simultaneously removes the benzyl ester (C-terminal) and other protecting groups (like N-Cbz or trifluoroacetyl), yielding the active drug in a single "global deprotection" step.[3]

Visualization: Lisinopril Fragment Coupling



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Figure 2: The role of **Benzyl L-proline** HCl in the convergent synthesis of Lisinopril.

Applications in Peptide Chemistry

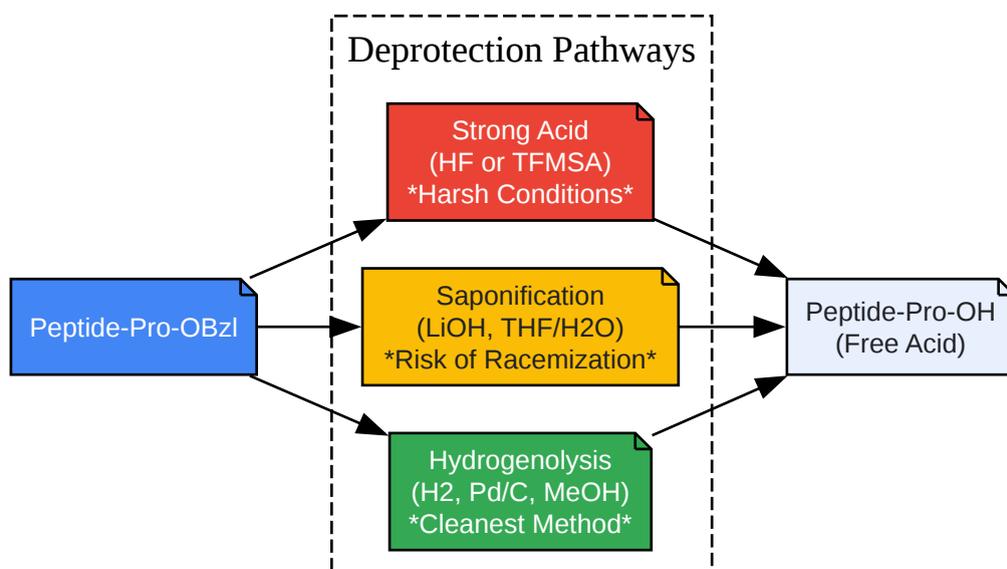
In general peptide synthesis, **Benzyl L-proline** HCl offers orthogonal protection.^[3] This means it can withstand conditions that remove other protecting groups, allowing for selective modifications.^[12]

Comparison of Protecting Groups

Protecting Group	Stability (Resistant to)	Removal Method	Strategic Use
Benzyl (OBzl)	Mild Acid (TFA < 50%), Bases	H ₂ /Pd (Hydrogenolysis), HF, TFMSA	Used when N-terminus is Boc-protected.[3]
Methyl (OMe)	Acids	Saponification (LiOH/NaOH)	Used for simple, short peptides.[3]
t-Butyl (OtBu)	Bases, Hydrogenolysis	Acid (TFA)	Used when N-terminus is Fmoc-protected.[3]

Deprotection Workflow

The benzyl ester is particularly valuable because it can be removed under neutral conditions using hydrogen gas.[3] This avoids the use of harsh acids (like HF) or bases (like NaOH) that might racemize sensitive amino acids or degrade the peptide backbone.



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Figure 3: Orthogonal deprotection pathways for **Benzyl L-prolinate** derivatives.

Handling, Stability, and Quality Control

Stability Profile

- **Hygroscopicity:** The hydrochloride salt is hygroscopic.[2][3] Exposure to atmospheric moisture can lead to hydrolysis of the ester (forming L-Proline) or clumping, which affects stoichiometry in precise coupling reactions.
- **Storage:** Store at +2°C to +8°C (or -20°C for long term) in a tightly sealed container, preferably under argon or nitrogen.

Quality Control (QC) Markers

To validate the integrity of CAS 16652-71-4 before use in synthesis:

- **Melting Point:** The material must melt sharply between 148–151°C. A depressed melting point (<145°C) indicates hydrolysis or solvent contamination.
- **Solubility Check:** Dissolve 100mg in 1mL Methanol. The solution should be perfectly clear. Turbidity suggests the presence of inorganic salts or free L-proline (which has different solubility).[3]
- **Optical Rotation:** $[\alpha]_{20/D}$ should be approximately -44° (c=1, MeOH).[3][5] Significant deviation indicates racemization occurred during manufacturing.

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